molecular formula C17H16FN3O3S B15188599 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- CAS No. 84339-00-4

5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-

Cat. No.: B15188599
CAS No.: 84339-00-4
M. Wt: 361.4 g/mol
InChI Key: PWWGCHOOEGIWEM-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- is a useful research compound. Its molecular formula is C17H16FN3O3S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- is a compound of significant interest due to its diverse biological activities, particularly in the field of antimycobacterial and antibacterial research. This article synthesizes current findings related to the biological activity of this compound, emphasizing its efficacy against various pathogens and its potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C18H18FN3O3S
  • Molecular Weight : 361.391 g/mol
  • CAS Number : 84339-01-5

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of 5H-thiazolo(3,2-a)quinoline-4-carboxylic acid exhibit potent antimycobacterial activity. A notable study synthesized several derivatives and evaluated their effectiveness against Mycobacterium tuberculosis (MTB) and multi-drug resistant strains (MDR-TB). Among these, one derivative was particularly effective, showing a minimum inhibitory concentration (MIC) of 0.08 μM against MTB and MDR-TB, which is significantly more potent than isoniazid .

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound IDMIC (μM) against MTBMIC (μM) against MDR-TBComparison with Isoniazid
10q0.08<0.084.5 times more potent
Isoniazid>0.36>0.36-

In vivo studies indicated that the most active compound reduced bacterial load in lung and spleen tissues significantly at a dose of 50 mg/kg body weight, demonstrating its potential as a therapeutic agent for tuberculosis .

Antibacterial Activity

In addition to its antimycobacterial properties, the compound has shown promising antibacterial activity. It has been tested against various strains including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in the derivatives enhanced their binding affinity to bacterial enzymes, leading to improved antibacterial efficacy .

Table 2: Antibacterial Activity Against Various Strains

Compound IDTested StrainActivity Level
5aS. aureusSignificant
5aE. coliMost active
5bMRSAModerate
5bP. aeruginosaWeak

The results indicated that compounds with higher lipophilicity displayed greater antibacterial activity, suggesting that molecular structure plays a critical role in their effectiveness .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on mouse macrophage cell lines revealed low cytotoxicity for the most active compounds. For instance, compounds showed IC50 values similar to established antibiotics like ampicillin and gentamicin, indicating a favorable safety profile for further development .

Table 3: Cytotoxicity Profiles of Selected Compounds

Compound IDIC50 (μg/mL) in RAW 264.7 Cells
5a98.2
5b56.8
AmpicillinComparable

Properties

CAS No.

84339-00-4

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

7-fluoro-8-(4-methylpiperazin-1-yl)-5-oxo-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H16FN3O3S/c1-19-2-4-20(5-3-19)13-9-12-10(8-11(13)18)15(22)14(17(23)24)16-21(12)6-7-25-16/h6-9H,2-5H2,1H3,(H,23,24)

InChI Key

PWWGCHOOEGIWEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=C(C3=O)C(=O)O)F

Origin of Product

United States

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